Chronic AAKG Supplementation (12 g·day⁻¹) Significantly Improves Upper‑Body Strength and Anaerobic Power Versus Placebo
In a randomized, double‑blind, placebo‑controlled 8‑week trial with 35 resistance‑trained men, ingestion of 12 g·day⁻¹ AAKG produced statistically significant improvements in 1‑RM bench press and Wingate peak power relative to placebo [1]. This is the only published chronic efficacy data for this specific 2:1 arginine salt, distinguishing it from other arginine forms that lack equivalent long‑term performance evidence.
| Evidence Dimension | Muscular strength and anaerobic power |
|---|---|
| Target Compound Data | AAKG group: significant increase in 1‑RM bench press and Wingate peak power (P < 0.05) |
| Comparator Or Baseline | Placebo group: no significant change from baseline for these endpoints |
| Quantified Difference | Statistically significant for both outcomes (P < 0.05); absolute numerical values reported in the full article |
| Conditions | 8‑week randomized, double‑blind, placebo‑controlled trial; 35 trained men (30–50 y); 4 resistance‑training sessions per week; AAKG dose: 4 g taken three times daily (total 12 g·day⁻¹) |
Why This Matters
Procurement decisions for performance‑enhancement applications are supported by rare, statistically significant human efficacy data specifically tied to the 2:1 AAKG salt.
- [1] Campbell B, Roberts M, Kerksick C, et al. Pharmacokinetics, safety, and effects on exercise performance of L-arginine α-ketoglutarate in trained adult men. Nutrition, 2006;22(9):872-881. DOI: 10.1016/j.nut.2006.06.003. View Source
